![molecular formula C23H32O5 B15090456 [(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B15090456.png)
[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-yl-1-cyclodeca-3,7-dienyl] 4-hydroxy-3-methoxy-benzoate is a complex organic molecule characterized by a cyclodeca-dienyl core with multiple functional groups, including hydroxyl, methoxy, and benzoate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-yl-1-cyclodeca-3,7-dienyl] 4-hydroxy-3-methoxy-benzoate typically involves multiple steps, starting from simpler organic precursors. The key steps include:
Formation of the cyclodeca-dienyl core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts such as palladium or nickel complexes.
Introduction of functional groups: Hydroxyl, methoxy, and benzoate groups are introduced through selective functionalization reactions. For example, hydroxyl groups can be added via hydroboration-oxidation, while methoxy groups can be introduced through methylation reactions using reagents like methyl iodide.
Final coupling: The final step involves coupling the cyclodeca-dienyl core with the benzoate moiety, typically using esterification reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-yl-1-cyclodeca-3,7-dienyl] 4-hydroxy-3-methoxy-benzoate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove double bonds or convert carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions. For example, the methoxy group can be replaced with other alkoxy groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation products: Ketones, aldehydes
Reduction products: Alcohols, alkanes
Substitution products: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-yl-1-cyclodeca-3,7-dienyl] 4-hydroxy-3-methoxy-benzoate: has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of [(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-yl-1-cyclodeca-3,7-dienyl] 4-hydroxy-3-methoxy-benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-yl-1-cyclodeca-3,7-dienyl] 4-hydroxy-3-methoxy-benzoate: can be compared with other similar compounds, such as:
3-Methoxyphenylboronic acid: Similar in having a methoxy group and aromatic ring but differs in its boronic acid functionality.
Allylamine: Shares the presence of an amine group but has a simpler structure with an unsaturated amine.
Carbonyl compounds: Such as aldehydes and ketones, which share the carbonyl functional group but differ in their overall structure and reactivity.
These comparisons highlight the unique structural features and reactivity of [(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-yl-1-cyclodeca-3,7-dienyl] 4-hydroxy-3-methoxy-benzoate , making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C23H32O5 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C23H32O5/c1-14(2)22-19(25)11-15(3)7-6-8-16(4)12-21(22)28-23(26)17-9-10-18(24)20(13-17)27-5/h8-11,13-14,19,21-22,24-25H,6-7,12H2,1-5H3/b15-11-,16-8-/t19-,21+,22-/m1/s1 |
Clé InChI |
OLJDCWYDXLXFJK-WXUQVOMKSA-N |
SMILES isomérique |
C/C/1=C/[C@H]([C@H]([C@H](C/C(=C\CC1)/C)OC(=O)C2=CC(=C(C=C2)O)OC)C(C)C)O |
SMILES canonique |
CC1=CC(C(C(CC(=CCC1)C)OC(=O)C2=CC(=C(C=C2)O)OC)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


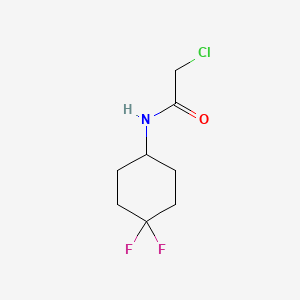

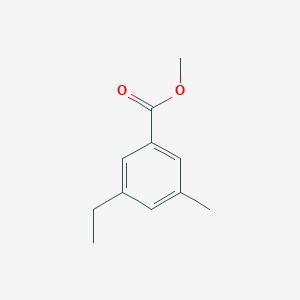

![3-[3-(Trifluoromethyl)phenoxy]propanal](/img/structure/B15090397.png)
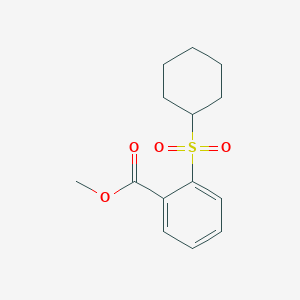

![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]propylamino]ethyl ester](/img/structure/B15090424.png)
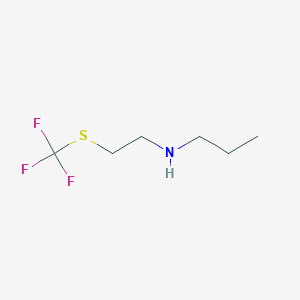
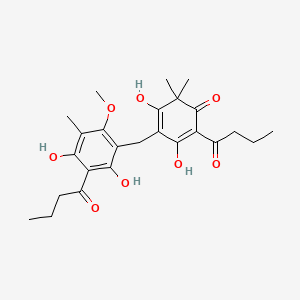
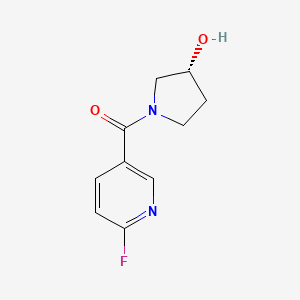
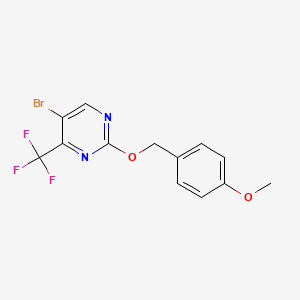
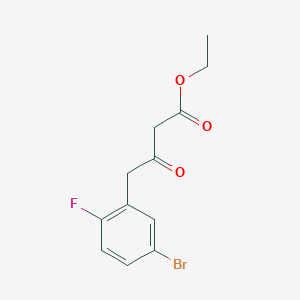
![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide](/img/structure/B15090457.png)
